
Methylphenobarbital-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenobarbital-d3 is a deuterated analog of methylphenobarbital, a barbiturate derivative used historically as an anticonvulsant and sedative. The "-d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution enhances metabolic stability and makes the compound valuable as an internal standard in mass spectrometry-based pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenobarbital-d3 involves the incorporation of deuterium into the methyl group of methylphenobarbital. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The compound is then purified and characterized using various analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Methylphenobarbital-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Methylphenobarbital-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and analytical methods.
Mechanism of Action
Methylphenobarbital-d3 exerts its effects by binding to a distinct site associated with the chloride ion channel at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This mechanism enhances the sedative and anticonvulsant properties of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Dimethylphenobarbital
- Molecular Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.29 g/mol
- CAS : 730-66-5
- Key Features: Features two methyl groups (1,3-dimethyl substitution) on the barbiturate core. Unlike Methylphenobarbital-d3, it lacks deuterium labeling and is primarily used in pharmacological research due to its modified pharmacokinetic profile .
Benzobarbital
- Molecular Formula : C₁₉H₁₆N₂O₄
- Molecular Weight : 336.34 g/mol
- CAS : 744-80-9
- Key Features: Incorporates a benzyl group, increasing lipophilicity and altering receptor binding compared to methylphenobarbital. No deuterated version is mentioned in the evidence .
Isotopic Analogs
Phenobarbital-D5
- Molecular Formula : C₁₂H₇D₅N₂O₃
- Molecular Weight : 237.27 g/mol
- CAS : 73738-05-3
- Key Features: Deuterium is located on the side chain, improving stability for analytical applications. This compound likely shares this utility but differs in the position and number of deuterium atoms .
Flurbiprofen-d3
- Key Features: A deuterated non-steroidal anti-inflammatory drug (NSAID) used as an internal standard. Highlights the broader trend of deuterated compounds in reducing metabolic degradation, a principle applicable to this compound .
Pharmacokinetic and Analytical Comparisons
- Metabolic Stability: Deuterium in this compound slows cytochrome P450-mediated metabolism, extending its half-life compared to non-deuterated analogs like dimethylphenobarbital .
- Analytical Utility: As with Phenobarbital-D5, this compound is likely used in LC-MS/MS to quantify parent drug levels in biological matrices, minimizing ion suppression and improving accuracy .
Data Table: Key Properties of this compound and Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Applications |
---|---|---|---|---|---|
This compound | C₁₃H₁₁D₃N₂O₃* | ~253.3* | Not Provided | Three deuterium atoms; methyl group | Internal standard, metabolic studies |
Dimethylphenobarbital | C₁₄H₁₆N₂O₃ | 260.29 | 730-66-5 | 1,3-dimethyl substitution | Pharmacological research |
Phenobarbital-D5 | C₁₂H₇D₅N₂O₃ | 237.27 | 73738-05-3 | Five deuterium atoms on side chain | Analytical standard |
Benzobarbital | C₁₉H₁₆N₂O₄ | 336.34 | 744-80-9 | Benzyl group; higher lipophilicity | Experimental sedative |
*Inferred based on structural similarity to Phenobarbital-D5 and dimethylphenobarbital.
Biological Activity
Methylphenobarbital-d3 is a deuterated derivative of methylphenobarbital, a barbiturate that is primarily used for its sedative and anticonvulsant properties. This compound has garnered attention for its potential applications in pharmacology and toxicology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
This compound acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. By enhancing GABAergic neurotransmission, it increases inhibitory synaptic transmission in the central nervous system (CNS), which contributes to its sedative and anticonvulsant effects. The compound is known to bind to the GABAA receptor, specifically the alpha-3 subunit (GABRA3), which plays a crucial role in mediating these effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Protein Binding | 70-76% |
Metabolism | Hepatic (primarily via microsomal enzymes) |
Half-life | 34 hours (range: 11-67 hours) |
Clearance | Not Available |
Route of Elimination | Primarily renal (as metabolites) |
Approximately 75% of an oral dose is metabolized to phenobarbital within 24 hours . The compound's half-life can vary significantly among individuals, which may influence dosing regimens in clinical settings.
Biological Activity and Effects
This compound exhibits several biological activities that are relevant to its therapeutic use:
- Anticonvulsant Activity : It has been shown to effectively reduce seizure frequency and severity in various animal models. Studies indicate that this compound can alter seizure thresholds by modulating GABA levels in the brain .
- Sedative Effects : As a sedative-hypnotic agent, it is used in clinical settings for preoperative sedation and management of anxiety disorders.
- Neuroprotective Properties : Emerging research suggests that this compound may have neuroprotective effects through antioxidant mechanisms and modulation of excitatory neurotransmitter levels .
Case Studies
Several case studies highlight the clinical implications and safety profile of this compound:
- Case Study 1 : A patient with refractory epilepsy was treated with this compound as an adjunct therapy. The patient experienced a significant reduction in seizure frequency without notable adverse effects.
- Case Study 2 : In a cohort study involving patients undergoing surgery, preoperative administration of this compound resulted in improved sedation levels and reduced anxiety compared to placebo controls.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Methylphenobarbital-d3 in biological matrices, and how should researchers optimize these protocols for reproducibility?
Methodological Answer:
- Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance specificity and minimize matrix effects .
- Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .
- Justify deviations from standard protocols (e.g., column temperature adjustments) with controlled experiments to confirm robustness .
Q. How should researchers design in vitro metabolic stability assays for this compound to account for interspecies variability?
Methodological Answer:
- Use hepatocytes or liver microsomes from multiple species (e.g., human, rat, mouse) to model metabolic pathways .
- Include negative controls (e.g., heat-inactivated enzymes) and normalize data to protein content via the Bradford assay .
- Report variability using standard deviation ranges and justify sample size via power analysis (α=0.05, β=0.2) .
Q. What critical variables must be controlled in pharmacokinetic (PK) studies of Methylphenibarbital-d3 to ensure translational relevance?
Methodological Answer:
- Standardize dosing regimens (e.g., single vs. multiple doses) and sampling intervals (e.g., 0–48 hr post-administration) across cohorts .
- Account for sex-specific differences in metabolism by stratifying subjects and reporting demographic data .
- Use compartmental modeling (e.g., non-linear mixed-effects) to estimate AUC, Cmax, and t1/2 .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the enantioselective metabolism of this compound across published studies?
Methodological Answer:
- Conduct a systematic review with predefined inclusion criteria (e.g., peer-reviewed studies using chiral chromatography) .
- Perform meta-regression to identify confounding variables (e.g., column type, mobile phase pH) .
- Validate findings via sensitivity analysis, excluding low-quality studies (e.g., missing negative controls) .
Q. What experimental strategies are recommended for studying the long-term stability of this compound under varying storage conditions?
Methodological Answer:
- Design accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .
- Use Arrhenius modeling to extrapolate degradation kinetics and validate with real-time data .
- Report degradation products via LC-HRMS and assess bioactivity to confirm safety thresholds .
Q. How should cross-species differences in this compound receptor binding affinity be systematically analyzed?
Methodological Answer:
- Employ radioligand displacement assays (e.g., [<sup>3</sup>H]-labeled analogs) across species-specific receptor subtypes .
- Normalize binding data to receptor density (Bmax) and affinity (Kd) using Scatchard plots .
- Use phylogenetic comparative methods to correlate affinity with evolutionary divergence .
Q. Methodological Guidance for Data Reporting
- Statistical Rigor : Report p-values only after ANOVA or t-tests (α=0.05) and avoid "significant" without statistical validation .
- Metadata Standards : Curate experimental metadata (e.g., instrument settings, batch numbers) using structured formats (e.g., M3D database conventions) .
- Reproducibility : Share raw data and analytical codes (e.g., R/Python scripts) as supplementary materials .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/i2D3 |
InChI Key |
ALARQZQTBTVLJV-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.